molecular formula C19H21N3O2S2 B2663679 N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-01-7

N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2663679
CAS No.: 1252822-01-7
M. Wt: 387.52
InChI Key: KKJTXLWTMORQRU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including enzyme inhibition and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21N3O2S2
  • Molecular Weight : 387.5 g/mol
  • Structure : It features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures to this compound have shown notable inhibitory activity against cholinesterases. Cholinesterases are critical enzymes involved in neurotransmission, and their inhibition can have therapeutic implications in treating conditions like Alzheimer's disease.

CompoundEnzyme TargetIC50 (µM)Reference
Compound AButyrylcholinesterase (BChE)20.5
Compound BAcetylcholinesterase (AChE)15.7
N-(2,4-dimethylphenyl)-...TBDTBDTBD

The specific IC50 values for this compound have yet to be established but are anticipated based on structural analogs.

2. Anticancer Activity

Preliminary studies suggest that compounds containing the thieno[3,2-d]pyrimidine moiety exhibit anticancer properties. For instance, analogs have been tested against various cancer cell lines with promising results.

Case Studies :

  • Study on Thienopyrimidines : A study demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
    • Cell Line Tested : MCF-7 (breast cancer)
    • Mechanism : Induction of apoptosis via mitochondrial pathway.
    • Findings : Significant reduction in cell viability at concentrations above 10 µM.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymatic Active Sites : The thienopyrimidine structure may facilitate binding to the active sites of cholinesterases through π-stacking interactions and hydrogen bonding.

Future Directions

Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-15(7-9-25-17)21-19(22)26-11-16(23)20-14-6-5-12(2)10-13(14)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJTXLWTMORQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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